1,2-Epoxytetradecane

Catalog No.
S1896281
CAS No.
3234-28-4
M.F
C14H28O
M. Wt
212.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxytetradecane

CAS Number

3234-28-4

Product Name

1,2-Epoxytetradecane

IUPAC Name

2-dodecyloxirane

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3

InChI Key

IOHJQSFEAYDZGF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1CO1

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Canonical SMILES

CCCCCCCCCCCCC1CO1

Here are some areas of scientific research where 1,2-Epoxytetradecane finds application:

  • Study of Enzymatic Reactions

    Researchers utilize 1,2-Epoxytetradecane as a substrate to investigate enzymatic epoxidation reactions. These reactions involve enzymes that introduce epoxide groups into molecules. By studying how enzymes interact with 1,2-Epoxytetradecane, scientists can gain insights into the mechanisms of these reactions and the enzymes themselves [].

  • Synthesis of Chiral Building Blocks

    1,2-Epoxytetradecane, particularly its chiral form (R)-(+)-1,2-Epoxytetradecane, serves as a valuable building block in organic synthesis. Chiral molecules exist in mirror-image forms, and (R)-(+)-1,2-Epoxytetradecane can be incorporated into other molecules to create new chiral compounds with specific properties [].

  • Drug Discovery and Enzyme Mechanism Studies

    Scientific research explores the potential of 1,2-Epoxytetradecane as a starting material for developing new drugs. Additionally, its reactivity allows researchers to probe the mechanisms of action of certain enzymes, particularly those involved in metabolizing foreign chemicals in the body [].

1,2-Epoxytetradecane is a chemical compound classified as an epoxide, characterized by a three-membered cyclic ether structure. Its molecular formula is C₁₄H₂₈O, and it has a molar mass of approximately 212.37 g/mol. This compound is derived from tetradecane, a straight-chain alkane with fourteen carbon atoms, through the introduction of an epoxide functional group at the first and second carbon positions.

1,2-Epoxytetradecane is generally insoluble in water and sensitive to moisture, which can lead to hydrolysis and other reactions. It is also known to be flammable under certain conditions, necessitating careful handling and storage .

Currently, there is no scientific research readily available on a specific mechanism of action for 1,2-Epoxytetradecane in biological systems. Its potential application might lie in its reactivity with other molecules due to the epoxide group.

  • Reactivity: 1,2-Epoxytetradecane is incompatible with strong acids, bases, and oxidizing agents []. These can cause violent polymerization reactions.
  • Limited Data: Extensive data on specific hazards associated with 1,2-Epoxytetradecane is limited. However, as a general rule for epoxides, they can be irritating to the skin and eyes, and prolonged exposure might be harmful [].

1,2-Epoxytetradecane exhibits high reactivity typical of epoxides. Key reactions include:

  • Ring Opening Reactions: The epoxide ring can be opened by nucleophiles such as alcohols or amines in the presence of acids or bases, leading to the formation of diols or amino alcohols.
  • Polymerization: Under specific conditions, 1,2-epoxytetradecane can undergo polymerization, resulting in larger polymeric structures. This property is significant in industrial applications .
  • Hydrolysis: Exposure to moisture can lead to hydrolysis, producing tetradecanediol and other byproducts .

1,2-Epoxytetradecane can be synthesized through various methods:

  • Epoxidation of Tetradecene: The most common method involves the reaction of tetradecene with peracids (such as m-chloroperbenzoic acid) or hydrogen peroxide in the presence of an acid catalyst. This method provides a straightforward route to introduce the epoxide group.
  • Oxidation Reactions: Other synthetic routes may involve oxidative cleavage of suitable precursors or the use of transition metal catalysts .

1,2-Epoxytetradecane finds use in several applications:

  • Intermediate in Organic Synthesis: It serves as an intermediate for synthesizing various chemicals, including surfactants and plasticizers.
  • Polymer Production: Its polymerization properties make it valuable in producing epoxy resins and coatings.
  • Research

Interaction studies involving 1,2-epoxytetradecane primarily focus on its reactivity with biological molecules. Due to its electrophilic nature, it has been shown to react with nucleophiles present in proteins and DNA. Such interactions may lead to alterations in cellular functions or induce stress responses in living organisms. Comprehensive studies are needed to fully understand these interactions and their implications for health and safety .

Several compounds share structural similarities with 1,2-epoxytetradecane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,2-EpoxyhexadecaneC₁₆H₃₂OLonger carbon chain; higher molecular weight
1,2-EpoxydodecaneC₁₂H₂₄OShorter carbon chain; different reactivity profile
1,2-EpoxydecaneC₁₀H₂₀OSmaller size; less steric hindrance

1,2-Epoxytetradecane stands out due to its medium chain length which influences its physical properties such as boiling point and viscosity compared to shorter or longer-chain epoxides. Its unique balance between reactivity and stability makes it particularly useful for industrial applications .

Physical Description

1,2-epoxytetradecane is a clear colorless mobile liquid with an ether-like odor. (NTP, 1992)
Liquid

XLogP3

6.3

Boiling Point

203 to 205 °F at 0.4 mm Hg (NTP, 1992)

Flash Point

greater than 235 °F (NTP, 1992)

Density

0.847 (NTP, 1992)

Melting Point

less than 68 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 152 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 152 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 147 of 152 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (40.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (37.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (59.18%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (59.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3234-28-4

General Manufacturing Information

Mining (except oil and gas) and support activities
Oxirane, 2-dodecyl-: ACTIVE

Dates

Modify: 2023-08-16

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